Gadobenate dimeglumine synthesis and characterization for research
Gadobenate dimeglumine synthesis and characterization for research
An In-depth Technical Guide to the Synthesis and Characterization of Gadobenate Dimeglumine for Research Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of gadobenate dimeglumine (Gd-BOPTA), a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale that govern the synthesis and validation of this important imaging agent.
Introduction to Gadobenate Dimeglumine: A High-Relaxivity MRI Contrast Agent
Gadobenate dimeglumine, marketed under the trade name MultiHance®, is a third-generation extracellular fluid (ECF) gadolinium-based contrast agent. Its chemical structure consists of a central gadolinium (III) ion (Gd³⁺) chelated by the ligand benzyloxypropionictetra-acetate (BOPTA), and it is formulated with two equivalents of the counter-ion meglumine.
What distinguishes gadobenate dimeglumine is its significantly higher T1 relaxivity compared to other ECF agents, particularly in blood plasma. This enhanced relaxivity, which is the ability of the agent to increase the relaxation rate of water protons, leads to greater signal enhancement in MRI and improved diagnostic performance. This property arises from the weak and transient binding of the gadobenate complex to serum albumin, which slows the molecular tumbling rate of the complex, thereby increasing its relaxivity.
This guide will provide a detailed methodology for the synthesis of the BOPTA ligand, its subsequent complexation with gadolinium, and the rigorous analytical techniques required to characterize the final gadobenate dimeglumine product.
Synthesis of Gadobenate Dimeglumine
The synthesis of gadobenate dimeglumine is a multi-step process that can be logically divided into two main stages:
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Synthesis of the Chelating Ligand (BOPTA): This involves the creation of the organic molecule that will safely encapsulate the gadolinium ion.
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Complexation with Gadolinium (III): In this final step, the BOPTA ligand is reacted with a gadolinium salt to form the stable gadobenate complex, followed by the addition of meglumine.
Workflow for Synthesis
The following diagram illustrates the high-level workflow for the synthesis of gadobenate dimeglumine.
Caption: High-level workflow for the synthesis of gadobenate dimeglumine.
Detailed Protocol: Synthesis of BOPTA Ligand
The synthesis of the BOPTA ligand is a critical process that builds the cage for the gadolinium ion. The following protocol is a representative method.
Step 1: Synthesis of Diethyl Iminodiacetate
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Reaction: Glycine ethyl ester hydrochloride is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile).
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Rationale: This step forms the basic backbone of the chelating agent. The base is crucial to deprotonate the amine of the glycine ester, allowing it to act as a nucleophile and displace the chloride from ethyl chloroacetate.
Step 2: Michael Addition with Diethyl Maleate
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Reaction: Diethyl iminodiacetate is reacted with diethyl maleate via a Michael addition reaction.
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Rationale: This reaction extends the chelating arms of the molecule, creating the necessary structure to coordinate with the gadolinium ion. The reaction is typically carried out at elevated temperatures.
Step 3: Benzylation of the Tertiary Amine
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Reaction: The product from the previous step is reacted with benzyl bromide in the presence of a non-nucleophilic base.
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Rationale: This step introduces the benzyloxypropyl group, which is key to the high relaxivity of gadobenate dimeglumine through its interaction with serum albumin.
Step 4: Hydrolysis of the Ester Groups
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Reaction: The tetraethyl ester intermediate is hydrolyzed using a strong base (e.g., sodium hydroxide) in a water/alcohol mixture, followed by acidification.
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Rationale: The ester groups are converted to carboxylic acids, which are the functional groups that will coordinate with the gadolinium ion. Acidification is necessary to protonate the carboxylates, yielding the final BOPTA ligand.
Detailed Protocol: Complexation and Formulation
Step 5: Complexation with Gadolinium (III) Chloride
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Reaction: The BOPTA ligand is dissolved in water, and the pH is adjusted to approximately 6.5-7.0 with a base (e.g., sodium hydroxide). A solution of gadolinium (III) chloride (GdCl₃) is then added slowly.
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Rationale: The pH is critical for this reaction. If the pH is too low, the carboxylate groups will be protonated and will not coordinate effectively with the gadolinium ion. If the pH is too high, gadolinium hydroxide will precipitate. The reaction is often heated to ensure complete complexation.
Step 6: Purification of Gadobenate
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Method: The reaction mixture is purified, often by ion-exchange chromatography or nanofiltration.
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Rationale: This step is essential to remove any unreacted starting materials, particularly free gadolinium ions, which are highly toxic.
Step 7: Formulation with Meglumine
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Process: The purified gadobenate solution is mixed with two molar equivalents of meglumine. The final solution is then filtered through a sterile filter and lyophilized or prepared as an aqueous solution.
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Rationale: Meglumine is a non-toxic counter-ion that improves the solubility and physiological tolerability of the final drug product.
Characterization of Gadobenate Dimeglumine
Rigorous characterization is mandatory to ensure the identity, purity, and potency of the synthesized gadobenate dimeglumine. The following sections detail the critical analytical tests.
Characterization Workflow
The diagram below outlines the key analytical techniques used in the characterization of gadobenate dimeglumine.
Caption: Key analytical techniques for the characterization of gadobenate dimeglumine.
Detailed Experimental Protocols for Characterization
Protocol 1: High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound and quantify any impurities.
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Method:
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Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
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Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the benzyloxy group absorbs (e.g., 254 nm) is common. Mass spectrometry (MS) can be coupled to the HPLC for peak identification.
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Trustworthiness: The use of a validated reference standard is crucial for accurate quantification. The peak area of gadobenate dimeglumine should be compared to the total peak area to determine purity.
Protocol 2: Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the gadobenate complex.
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Method: Electrospray ionization mass spectrometry (ESI-MS) is ideal for this purpose. The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.
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Expected Results: The isotopic pattern of the molecular ion should be observed, which is characteristic of gadolinium-containing compounds due to the multiple stable isotopes of gadolinium.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of the organic ligand part of the complex.
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Method: Due to the paramagnetic nature of the Gd³⁺ ion, which causes significant line broadening, direct NMR of the gadobenate complex is challenging. Therefore, NMR (¹H and ¹³C) is more effectively performed on the BOPTA ligand before complexation.
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Expertise & Experience: The absence of sharp peaks in the NMR spectrum of the final product can be an indirect confirmation of successful complexation.
Protocol 4: Relaxivity Measurement
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Objective: To determine the T1 and T2 relaxivity (r₁ and r₂), which is a measure of the agent's effectiveness as a contrast agent.
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Method:
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Prepare a series of dilutions of gadobenate dimeglumine in a relevant medium (e.g., water or plasma).
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Measure the longitudinal (T₁) and transverse (T₂) relaxation times of the water protons in each sample using an NMR spectrometer or a relaxometer at a specific magnetic field strength and temperature (e.g., 1.5 T and 37 °C).
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Plot the relaxation rates (1/T₁ and 1/T₂) against the concentration of the gadobenate dimeglumine.
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The slope of the resulting straight line is the relaxivity (r₁ or r₂) in units of s⁻¹mM⁻¹.
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Authoritative Grounding: The relaxivity of gadobenate dimeglumine is known to be higher in plasma than in water due to its interaction with serum albumin. This should be confirmed experimentally.
Protocol 5: Free Gadolinium Determination
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Objective: To quantify the amount of uncomplexed, free Gd³⁺, which is a critical safety parameter due to its toxicity.
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Method: Inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for this measurement due to its high sensitivity and specificity for gadolinium. A method that separates the complexed from the free gadolinium before measurement is required, often involving a chelating resin or a chromatographic separation.
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Trustworthiness: The concentration of free gadolinium should be extremely low, typically in the parts-per-million (ppm) range relative to the total gadolinium concentration.
Data Summary
The following table summarizes the key specifications for research-grade gadobenate dimeglumine.
| Parameter | Typical Specification | Method of Analysis |
| Appearance | White to off-white powder or clear, colorless solution | Visual Inspection |
| Identity | Conforms to the structure | HPLC, MS, NMR (on ligand) |
| Purity | ≥ 98.0% | HPLC |
| Molecular Weight | ~974.2 g/mol (for the gadobenate anion) | Mass Spectrometry |
| r₁ Relaxivity (in plasma, 1.5 T, 37 °C) | ~8.0 - 10.0 s⁻¹mM⁻¹ | NMR Relaxometry |
| Free Gadolinium | < 0.01% | ICP-MS |
| pH (of a 0.5 M solution) | 6.5 - 7.5 | pH Meter |
Conclusion
The synthesis and characterization of gadobenate dimeglumine for research purposes require a meticulous, multi-step approach. The synthesis of the BOPTA ligand must be carefully controlled to ensure the purity of the final complex, and the complexation reaction must be optimized to maximize yield and minimize the presence of toxic free gadolinium. The subsequent characterization is a critical component of the overall process, providing the necessary validation of the compound's identity, purity, and performance characteristics. By following the detailed protocols and understanding the rationale behind each step as outlined in this guide, researchers can confidently produce and validate high-quality gadobenate dimeglumine for their research applications.
References
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Title: Gadobenate Dimeglumine (MultiHance) - An Overview Source: ScienceDirect URL: [Link]
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Title: Synthesis and characterization of a new gadolinium complex Source: ResearchGate URL: [Link]
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Title: Physicochemical properties of gadobenate dimeglumine (MultiHance) Source: Wiley Online Library URL: [Link]
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Title: Gadobenate Dimeglumine Source: PubChem, National Institutes of Health URL: [Link]
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Title: MultiHance (gadobenate dimeglumine) injection, solution Source: Dailymed, U.S. National Library of Medicine URL: [Link]
